molecular formula C13H22O2 B12815819 Methyl 3-(tert-butyl)bicyclo[2.2.1]heptane-2-carboxylate

Methyl 3-(tert-butyl)bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12815819
M. Wt: 210.31 g/mol
InChI Key: GTWIEOAUJYMHJF-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butyl)bicyclo[221]heptane-2-carboxylate is a bicyclic ester compound with a unique structure that includes a tert-butyl group and a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(tert-butyl)bicyclo[2.2.1]heptane-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tert-butyl)bicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-(tert-butyl)bicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(tert-butyl)bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane, 2-methyl-: Shares a similar bicyclic structure but lacks the ester and tert-butyl groups.

    Bicyclo[2.2.1]heptane, 2-methyl-3-methylene-2-(4-methyl-3-pentenyl)-: Another bicyclic compound with different substituents.

Uniqueness

Methyl 3-(tert-butyl)bicyclo[221]heptane-2-carboxylate is unique due to its specific combination of a tert-butyl group and an ester functional group within a bicyclic framework

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

methyl 3-tert-butylbicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C13H22O2/c1-13(2,3)11-9-6-5-8(7-9)10(11)12(14)15-4/h8-11H,5-7H2,1-4H3

InChI Key

GTWIEOAUJYMHJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C2CCC(C2)C1C(=O)OC

Origin of Product

United States

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